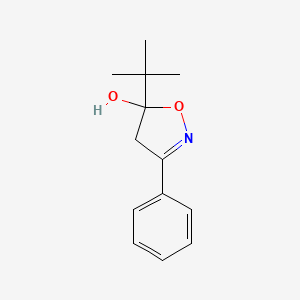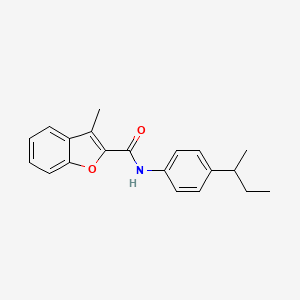![molecular formula C23H27N3O3 B5119787 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone](/img/structure/B5119787.png)
2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule inhibitor that has been found to exhibit promising results in the treatment of several diseases, including cancer and neurological disorders. In
Mecanismo De Acción
The mechanism of action of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone depend on the specific disease being targeted. In cancer, the compound has been found to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, it has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, it has been found to protect dopaminergic neurons and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone in lab experiments is its high potency and selectivity. The compound has been found to exhibit minimal toxicity and side effects, making it an ideal candidate for further research. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone. One of the areas of focus is the development of novel therapeutic agents for the treatment of cancer and neurological disorders. Another area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to explore the potential applications of this compound in other fields of research, such as infectious diseases and immunology.
Conclusion:
In conclusion, 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone is a chemical compound that has shown promising results in the treatment of various diseases. The compound has been extensively studied for its potential applications in cancer, Alzheimer's disease, Parkinson's disease, and other neurological disorders. The mechanism of action of the compound involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of these diseases. While there are limitations to using this compound in lab experiments, its high potency and selectivity make it an ideal candidate for further research and development.
Métodos De Síntesis
The synthesis of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone involves a series of chemical reactions. One of the commonly used methods for the synthesis of this compound is the reaction between 3-(4-methoxyphenyl)-1-piperidinamine and 2-(3-bromoacetyl)isoindolin-1-one in the presence of a base. The reaction yields 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone as the final product.
Aplicaciones Científicas De Investigación
2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit promising results in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound has also been used in the development of novel therapeutic agents for the treatment of bacterial and viral infections.
Propiedades
IUPAC Name |
2-[3-[3-(4-methoxyanilino)piperidin-1-yl]-3-oxopropyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-10-8-18(9-11-20)24-19-6-4-13-25(16-19)22(27)12-14-26-15-17-5-2-3-7-21(17)23(26)28/h2-3,5,7-11,19,24H,4,6,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMQUTBLTLTVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Keto-3-[3-(p-anisidino)piperidino]propyl]isoindolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-hydroxyethyl)-2,7,7-trimethyl-1,2,3,6,7,9-hexahydro-5H-imidazo[1,2-a]pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-5-one](/img/structure/B5119711.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5119726.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B5119730.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5119736.png)

![5-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5119744.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5119759.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide](/img/structure/B5119776.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119786.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5119802.png)
![N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide](/img/structure/B5119806.png)